molecular formula C7H13NO6 B1458371 b-L-Rhamnopyranosyl nitromethane CAS No. 30627-99-7

b-L-Rhamnopyranosyl nitromethane

Cat. No. B1458371
CAS RN: 30627-99-7
M. Wt: 207.18 g/mol
InChI Key: VKASWJUVZZNJIX-MLKOFDEISA-N
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Description

B-L-Rhamnopyranosyl nitromethane is a highly versatile and extensively researched compound in the realm of biomedicine . Its impressive therapeutic prospects make it a compelling candidate for combating various ailments, such as cancer and inflammatory disorders . The molecular formula of this compound is C7H13NO6 .


Synthesis Analysis

The synthesis of b-L-Rhamnopyranosyl nitromethane involves the reaction of 2,3,4,6-tetra-O-acetyl-l-rhamnopyranose with nitromethane in acidic conditions .


Molecular Structure Analysis

B-L-Rhamnopyranosyl nitromethane contains a total of 27 bonds; 14 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 nitro group (aliphatic), 3 hydroxyl groups, 3 secondary alcohols, and 1 ether (aliphatic) .


Chemical Reactions Analysis

Rhamnolipids, which are related to b-L-Rhamnopyranosyl nitromethane, are known to proceed through de novo biosynthesis of precursors . The genetic details underlying rhamnolipid production have been mostly unraveled, revealing a complex regulatory mechanism controlled by quorum sensing pathways of intercellular communication .

Scientific Research Applications

Stereospecific Glycosylation Techniques

Stereospecific β-L-rhamnopyranosylations have been successfully conducted using organoboron reagents, demonstrating complete stereoselectivity and moderate to high yields. This method, applied to the synthesis of complex saccharides, employs a concerted SNi mechanism, indicating its potential in the efficient construction of glycosidic bonds in saccharides derived from organisms like Streptococcus pneumoniae (Nishi et al., 2018).

Synthesis of Complex Trisaccharides

The synthesis of complex trisaccharides, such as β-D-Ribofuranosyl-(1→3)-α-L-rhamnopyranosyl-(1→3)-L-rhamnopyranose, has been achieved through in situ activating glycosylation. This method utilizes 1-OH sugar derivatives and demonstrates the potential for synthesizing biologically relevant oligosaccharides with precise regioselective modifications (Hirooka et al., 2001).

Eco-Friendly Synthesis Approaches

An eco-friendly approach for the stereoselective synthesis of β-L-rhamnopyranosides has been developed using N-benzoylglycine/thiourea cooperative catalysis. This represents a significant advancement in glycosylation techniques, offering a less toxic and environmentally benign alternative for the synthesis of complex glycosides (Dubey et al., 2019).

Chemical Investigation of Traditional Medicines

Research into traditional Chinese medicine has led to the isolation of new flavonoids, such as myricetin and quercetin derivatives, from Lysimachia christinae. These compounds, linked with rhamnopyranosyl units, underscore the medicinal value and chemical diversity of natural products, potentially contributing to conservative treatments for gallstones and urinary calculi (Gao et al., 2013).

Future Directions

Given the promising therapeutic prospects of b-L-Rhamnopyranosyl nitromethane, future research could focus on further elucidating its mechanism of action, optimizing its synthesis, and exploring its potential applications in biomedicine .

properties

IUPAC Name

(2S,3R,4R,5R,6R)-2-methyl-6-(nitromethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO6/c1-3-5(9)7(11)6(10)4(14-3)2-8(12)13/h3-7,9-11H,2H2,1H3/t3-,4+,5-,6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKASWJUVZZNJIX-MLKOFDEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)C[N+](=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)C[N+](=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

b-L-Rhamnopyranosyl nitromethane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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